N-HydroxyVortioxetine is synthesized from vortioxetine, which is derived from a complex chemical structure involving multiple synthetic steps. The parent compound, vortioxetine hydrobromide, has been extensively studied and is commercially available for therapeutic use.
N-HydroxyVortioxetine falls under the category of psychoactive compounds, specifically as an antidepressant. It is classified as a serotonin receptor modulator due to its interaction with various serotonin pathways in the brain.
The synthesis of N-HydroxyVortioxetine typically involves the hydroxylation of the nitrogen atom in the vortioxetine structure. This can be achieved through various methods, including:
The synthesis may require specific conditions such as controlled temperature and pH to optimize yield and purity. For example, using a solvent system that stabilizes intermediates can significantly enhance the reaction efficiency.
The molecular structure of N-HydroxyVortioxetine can be depicted as follows:
The structure features a central xanthene core with hydroxyl functional groups that influence its solubility and interaction with biological targets.
N-HydroxyVortioxetine can participate in various chemical reactions:
Reactions involving N-HydroxyVortioxetine must be carefully controlled to avoid degradation or unwanted side reactions. The use of inert atmospheres and anhydrous conditions may be necessary during synthesis and subsequent reactions.
N-HydroxyVortioxetine is believed to exert its pharmacological effects through modulation of serotonin receptors. Specifically, it may enhance serotonergic neurotransmission by:
N-HydroxyVortioxetine is primarily explored in the context of pharmacological research aimed at understanding its potential benefits in treating depression and anxiety disorders. Additionally, it may serve as a lead compound for developing new antidepressants with improved efficacy or reduced side effects.
The synthesis of N-hydroxyvortioxetine (Lu AA39835) requires regioselective modification of vortioxetine’s piperazine moiety. A key intermediate, 2-(piperazin-1-yl)aniline, undergoes N-hydroxylation via two primary routes:
Table 1: Chemical Synthesis Methods for N-HydroxyVortioxetine
Method | Reagents/Conditions | Yield | Selectivity Challenges |
---|---|---|---|
Diazo Coupling | NaNO₂, HCl, SnCl₂; 0°C, 4h | ~65% | Competing aromatic nitrosation |
Pd-Catalyzed Oxidation | Pd(OAc)₂, TBHP, CH₂Cl₂; 25°C, 12h | 78% | Overoxidation to nitroxide radicals |
Ru-Photoredox Catalysis | Ru(bpy)₃²⁺, DIPEA; light, 24h | 70% | Requires chiral ligands |
Protecting groups (e.g., tert-butoxycarbonyl) shield the sulfanyl bridge during synthesis, necessitating deprotection with trifluoroacetic acid post-hydroxylation [4].
N-Hydroxyvortioxetine is a minor but pharmacologically relevant human metabolite formed primarily through hepatic cytochrome P450 (CYP450)-driven oxidation. In vitro studies using human liver microsomes (HLM) identify CYP2C19 and CYP2C9 as dominant isoforms catalyzing piperazine N-hydroxylation:
CYP2D6 governs vortioxetine’s overall metabolism but minimally impacts N-hydroxylation. Key findings:
Table 2: Impact of CYP2D6 Polymorphisms on Vortioxetine Metabolites
Metabolizer Status | Vortioxetine AUC | N-HydroxyVortioxetine AUC | Primary Metabolic Shift |
---|---|---|---|
Ultrarapid (UM) | ↔ | ↔ | Enhanced carboxy metabolite formation |
Extensive (EM) | Baseline | Baseline | Balanced N-oxidation and carboxylation |
Intermediate (IM) | 1.5× ↑ | 20% ↓ | Reduced N-hydroxylation |
Poor (PM) | 2.1× ↑ | 40% ↓ | Dominant carboxylation pathway |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2